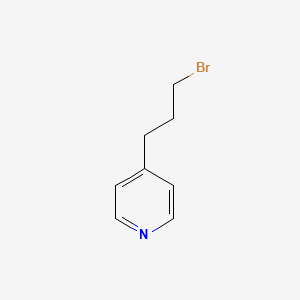

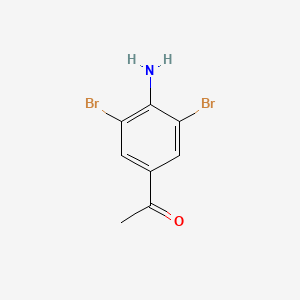

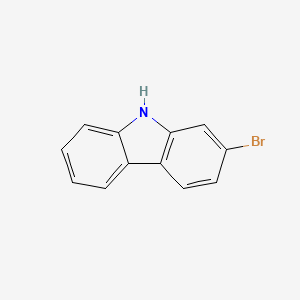

4'-氨基-3',5'-二溴苯乙酮

描述

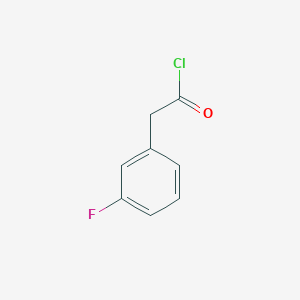

4'-Amino-3',5'-dibromoacetophenone is a chemical compound that is related to acetophenone derivatives. While the specific compound is not directly studied in the provided papers, the related compounds that have been synthesized and characterized provide insight into the potential properties and reactivity of 4'-Amino-3',5'-dibromoacetophenone. These related compounds include 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid , an unsymmetrical azine derivative of 4-aminoacetophenone , and an acetophenone-based 3,4-dihydropyrimidine-2(1H)-thione .

Synthesis Analysis

The synthesis of related acetophenone derivatives involves various organic reactions. For instance, the compound in paper is synthesized through a ring-opening reaction of itaconic anhydride with 3-aminoacetophenone. Similarly, the compound in paper is synthesized by reacting 4-methylpent-3-en-2-one, 4-acetyl aniline, and potassium thiocyanate. These methods suggest that the synthesis of 4'-Amino-3',5'-dibromoacetophenone could potentially involve halogenation reactions to introduce bromine atoms and an amination step to incorporate the amino group.

Molecular Structure Analysis

The molecular structures of the related compounds are characterized using techniques such as FT-IR, 1H NMR, UV-Vis, and single-crystal X-ray diffraction . The crystal structure of the compound in paper belongs to the triclinic unit cell, and the compound in paper features a six-membered nonplanar ring in an envelope conformation. These analyses provide a foundation for predicting the molecular structure of 4'-Amino-3',5'-dibromoacetophenone, which would likely exhibit characteristic IR and NMR peaks corresponding to the bromo and amino substituents.

Chemical Reactions Analysis

The chemical reactivity of acetophenone derivatives can be inferred from the studies. For example, the compound in paper shows high chemical reactivity with a chemical softness of 2.48, indicating that 4'-Amino-3',5'-dibromoacetophenone may also exhibit significant reactivity, potentially in nucleophilic substitution reactions due to the presence of bromine atoms.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetophenone derivatives are determined through various analytical techniques. The thermal stability of the compound in paper is assessed using DTA and TGA analysis. The compound in paper exhibits potent inhibition of tyrosinase, suggesting that 4'-Amino-3',5'-dibromoacetophenone could also possess biological activity. The electronic properties and stability of these compounds are investigated through DFT studies, which could be applied to 4'-Amino-3',5'-dibromoacetophenone to predict its properties .

科学研究应用

新型化合物开发中的合成子

4'-氨基-3',5'-二溴苯乙酮用作新型化合物开发中的合成子。例如,它发生 Vilsmeier 反应,得到用于进一步化学合成的衍生物。这些衍生物已被用于合成 1,6,8-三芳基-1H-吡唑并喹啉 (Maluleka & Mphahlele, 2013)。

在抗菌化合物合成中

该化合物已参与合成含有桥连氮原子的杂环系统,该系统表现出抗菌活性。已描述了它与各种衍生物的缩合,证实了它在开发抗菌剂中的作用 (Hui 等,2000)。

在抗惊厥药合成中

它还用于合成抗惊厥药。从包括类似于 4'-氨基-3',5'-二溴苯乙酮的苯乙酮衍生物开始,合成了新的 3-氨基吡咯,显示出显着的抗惊厥活性和低神经毒性 (Unverferth 等,1998)。

在配体合成和表征中

4'-氨基-3',5'-二溴苯乙酮衍生物用于合成和表征用于络合形成的配体。这些配体对于理解各种化学配合物的结构和功能方面至关重要 (Schubert, Görls, & Weigand, 2007)。

在金属离子吸附研究中

该化合物的改性形式,例如固定在硅胶表面的形式,因其金属离子吸附能力而受到研究。这些研究对于环境化学和污染控制至关重要 (Cimen, Torun, & Bilgiç, 2015)。

在醛脱氢酶研究中

4'-氨基-3',5'-二溴苯乙酮的衍生物已用于研究人肝醛脱氢酶的活性位点,有助于我们理解该酶的机制 (Abriola 等,1987)。

作用机制

The mechanism of action of 4’-Amino-3’,5’-dibromoacetophenone is not specified in the search results. Its mechanism of action would depend on the specific context in which it is used, such as the type of reaction it is involved in or the biological system it interacts with.

属性

IUPAC Name |

1-(4-amino-3,5-dibromophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br2NO/c1-4(12)5-2-6(9)8(11)7(10)3-5/h2-3H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDOXBJMFPXRNPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C(=C1)Br)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10511733 | |

| Record name | 1-(4-Amino-3,5-dibromophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10511733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Amino-3',5'-dibromoacetophenone | |

CAS RN |

22589-50-0 | |

| Record name | 1-(4-Amino-3,5-dibromophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10511733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(3Ar,5S,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate](/img/structure/B1338000.png)